Product packaging for AFDye-488-DBCO(Cat. No.:)

AFDye-488-DBCO

Cat. No.: B8116057
M. Wt: 792.8 g/mol
InChI Key: BNVKILBVLFUYQW-UHFFFAOYSA-N
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Description

Contextualization of Bioorthogonal Labeling Strategies in Modern Research

Bioorthogonal labeling strategies involve chemical reactions that proceed rapidly and selectively in biological settings without reacting with endogenous functional groups. researchgate.netnih.govnews-medical.net This allows researchers to introduce chemical handles onto biomolecules, either metabolically or genetically, and then label them with a complementary probe carrying a bioorthogonal reaction partner. news-medical.netwikipedia.org The applications of bioorthogonal chemistry are diverse, spanning biomedical imaging, drug discovery, protein synthesis, and materials science. researchgate.netnih.govacs.org Key bioorthogonal reactions include the Staudinger ligation, strain-promoted azide-alkyne cycloaddition (SPAAC), and tetrazine ligation. researchgate.netwikipedia.org These methods enable the study of biomolecules such as glycans, proteins, lipids, and metabolites in real time within living systems, often without cellular toxicity. news-medical.netwikipedia.org

Fundamental Contributions of Copper-Free Click Chemistry to Biological Probing

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of high-yielding, reliable, and selective reactions. nih.govnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry. nih.gov However, the requirement for a cytotoxic copper catalyst limits its direct application in live cells and organisms. wikipedia.orgnih.govnih.gov Copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), emerged as a bioorthogonal alternative. wikipedia.org Developed by Carolyn Bertozzi, SPAAC utilizes strained cyclooctynes that can react with azides without a catalyst. wikipedia.orggoldchemistry.com The ring strain in the cyclooctyne (B158145) lowers the activation energy for the cycloaddition, allowing the reaction to proceed efficiently in aqueous environments under mild conditions. nih.govnih.gov Dibenzocyclooctyne (DBCO), also known as ADIBO, is a highly reactive cyclooctyne widely used in SPAAC due to its fast reaction rate with azides. nih.govlumiprobe.comalfa-chemistry.com This catalyst-free approach is crucial for biological probing as it avoids the toxicity associated with copper ions, making it suitable for labeling biomolecules in live cells and whole organisms. wikipedia.orglumiprobe.comabpbio.com

Overview of AFDye-488-DBCO as a Versatile Fluorescent Bioorthogonal Reagent

This compound is a widely used fluorescent probe designed for copper-free click chemistry, specifically the SPAAC reaction. lumiprobe.comabpbio.comruixibiotech.comaxispharm.com It consists of an AFDye 488 fluorophore conjugated to a dibenzocyclooctyne (DBCO) moiety via a linker. axispharm.com The AFDye 488 component is a bright, photostable, and water-soluble green-fluorescent dye that is spectrally similar to Alexa Fluor 488 and Fluorescein (FITC). lumiprobe.comruixibiotech.cominterchim.frclickchemistrytools.com.cn It exhibits absorption and emission maxima around 494-495 nm and 517-519 nm, respectively. lumiprobe.comclickchemistrytools.com.cnnih.govjenabioscience.com The DBCO group provides the bioorthogonal reactivity, allowing this compound to selectively and efficiently react with azide-tagged biomolecules through the SPAAC mechanism, forming a stable triazole linkage. lumiprobe.comalfa-chemistry.comabpbio.comruixibiotech.com This makes this compound a versatile tool for fluorescently labeling azide-modified targets in various biological applications, including live cells and inanimate samples, without the need for a cytotoxic copper catalyst. lumiprobe.comabpbio.comruixibiotech.com

Structural Elements and Their Functional Roles

Dibenzocyclooctyne (DBCO) Moiety: Design and Its Impact on Reactivity

The DBCO group, also known as ADIBO or DIBAC, is a key component that enables copper-free click chemistry interchim.fr. It is a strained cyclooctyne derivative acs.orgbiomers.net. The inherent ring strain within the eight-membered ring of DBCO increases the energy of the alkyne bond, making it highly reactive towards azides without the need for a cytotoxic copper catalyst interchim.frinterchim.fr. This strain-promoted reactivity is central to the SPAAC mechanism acs.orgrsc.org. The design of the dibenzo fused rings provides rigidity and further influences the electronic properties and reactivity of the alkyne interchim.fr. The strained DBCO group has demonstrated efficient and orthogonal reactions with azide (B81097) groups in biological systems researchgate.net.

Integration of the AFDye-488 Fluorophore

The AFDye-488 component is a bright, green-fluorescent dye axispharm.comclickchemistrytools.com.cn. It is a sulfonated rhodamine fluorophore that is spectrally similar to Alexa Fluor® 488, FAM, and FITC clickchemistrytools.com.cnlumiprobe.comlumiprobe.combaseclick.eu. This fluorophore is excited by a 488 nm laser line and has maximal absorbance at 495 nm and maximal emission at 519 nm lumiprobe.combaseclick.eubio-rad-antibodies.com. The integration of AFDye-488 provides the necessary signal for visualizing and tracking the biomolecules labeled via the DBCO moiety axispharm.com. AFDye 488 is known for producing pH-insensitive (pH 3-10), more photostable, and brighter conjugates compared to older generation dyes like fluorescein/FITC clickchemistrytools.com.cnthermofisher.com.

Significance of Linker Design in Bioconjugation

The linker connecting the AFDye-488 fluorophore to the DBCO moiety is crucial for successful bioconjugation axispharm.com. While the specific linker structure in this compound can vary, linkers often incorporate features like polyethylene (B3416737) glycol (PEG) chains aatbio.comamerigoscientific.com. PEG linkers enhance the hydrophilicity of the probe, which is particularly beneficial for reactions in aqueous biological environments and for reducing non-specific binding aatbio.comamerigoscientific.com. The linker's length and composition can influence the accessibility of the DBCO group to the azide-tagged target, the flexibility of the conjugate, and potentially minimize steric hindrance, thus impacting reaction efficiency and specificity in complex biological systems axispharm.com. A hydrocarbon chain can also be used to provide a flexible, hydrophobic spacer axispharm.com.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics

The SPAAC reaction between the DBCO moiety of this compound and an azide-tagged molecule results in the formation of a stable triazole linkage interchim.frrsc.org. This reaction is characterized by specific kinetic properties that are important for its application in biological contexts.

Reaction Rate and Efficiency in Complex Biological Systems

SPAAC reactions generally proceed at moderate rates compared to other click chemistry reactions like the inverse electron-demand Diels-Alder (IEDDA) cycloaddition acs.orgrsc.org. While approximately 100-fold slower than copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, SPAAC is sufficiently fast for many biological applications, including protein labeling in live cells and long-term cell monitoring acs.orgrsc.org. The reaction efficiency can approach 100%, particularly when sufficient concentrations of the DBCO-containing reagent are used mdpi.com. Factors influencing the reaction rate and efficiency in complex biological systems include the concentration of the reactants, temperature, and the local environment of the reaction, such as steric hindrance or the accessibility of the azide group mdpi.combiorxiv.org. For instance, reactions at exposed sites on RNA proceeded more rapidly than those buried within double helices mdpi.com. DBCO has shown faster reaction rates compared to other cyclooctynes like BCN in reactions with benzyl (B1604629) azide nih.gov. The reaction efficiency is high, typically yielding stable triazoles in almost quantitative yields interchim.frinterchim.fr.

Specificity and Bioorthogonality with Azide-Tagged Substrates

A key advantage of the SPAAC reaction is its high specificity and bioorthogonality interchim.frrsc.org. The DBCO moiety reacts specifically with azide groups and does not significantly react with other functional groups commonly found in biological systems, such as amines, thiols, or carboxylic acids interchim.fraatbio.com. This allows for selective labeling of azide-tagged molecules within complex biological environments without interfering with native cellular processes interchim.frrsc.org. The bioorthogonality of the SPAAC reaction makes this compound a valuable tool for imaging and tracking specific biomolecules in live cells and organisms interchim.frlumiprobe.com. Studies have shown efficient SPAAC reactions on cell membranes engineered to express azide artificial reporters, confirming the specificity in a biological context acs.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H28N4O11S2 B8116057 AFDye-488-DBCO

Properties

IUPAC Name

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H28N4O11S2/c40-29-15-13-26-33(27-14-16-30(41)37(56(51,52)53)35(27)54-34(26)36(29)55(48,49)50)25-12-11-23(19-28(25)39(46)47)38(45)42-18-17-32(44)43-20-24-7-2-1-5-21(24)9-10-22-6-3-4-8-31(22)43/h1-8,11-16,19,40H,17-18,20,41H2,(H,42,45)(H,46,47)(H,48,49,50)(H,51,52,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVKILBVLFUYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=N)C(=C6OC7=C5C=CC(=C7S(=O)(=O)O)N)S(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H28N4O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Principles and Chemical Design of Afdye 488 Dbco

The core mechanistic principle of AFDye-488-DBCO relies on the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction mediated by the DBCO moiety. This copper-free click chemistry approach allows for the formation of a stable covalent bond between the DBCO-functionalized probe and a molecule tagged with an azide (B81097) group broadpharm.cominterchim.fr. The reaction proceeds efficiently under physiological conditions, including aqueous buffers and room temperature, without the need for potentially toxic metal catalysts baseclick.eubroadpharm.cominterchim.fr.

The chemical design of this compound integrates the fluorescent reporter (AFDye 488) and the bioorthogonal handle (DBCO) through a linker axispharm.com. This design allows the fluorophore to be effectively delivered to azide-tagged targets within complex biological environments lumiprobe.com. The properties of AFDye 488, such as its brightness and photostability, are crucial for sensitive detection and imaging of the labeled molecules lumiprobe.comaatbio.com. The DBCO group's high reactivity towards azides ensures efficient and specific labeling lumiprobe.comaatbio.com.

Advanced Methodological Applications in Biomedical Imaging

Fluorescence Microscopy Techniques

The compound's fluorescent properties and click chemistry compatibility lend themselves to sophisticated fluorescence microscopy techniques aimed at visualizing biological structures and processes with high specificity and resolution.

Super-Resolution Microscopy Modalities

Super-resolution microscopy techniques overcome the diffraction limit of light, enabling imaging with nanoscale resolution. AFDye-488, the fluorophore component of AFDye-488-DBCO, is noted as highly suitable for single-molecule detection and super-resolution methods axispharm.comaatbio.combiomol.com. Its photostability and brightness are crucial for these techniques, which often rely on the precise localization or controlled switching of individual fluorophores.

Photoactivated Localization Microscopy (PALM)

While specific detailed research findings using this compound directly in PALM were not extensively highlighted in the search results, the AFDye-488 fluorophore itself is indicated as highly suitable for PALM axispharm.comaatbio.combiomol.com. PALM requires fluorophores that can be individually photoactivated and localized, a characteristic often found in dyes like AFDye-488. The DBCO handle would facilitate the specific attachment of this fluorophore to target molecules modified with azides, a prerequisite for imaging their distribution at the nanoscale using PALM.

Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

This compound has been specifically used in dSTORM microscopy. For instance, it was employed for the fluorescent labeling of azide-containing lipopolysaccharides (LPS) in E. coli for dSTORM imaging to study their lateral mobility in the outer membrane. This application utilized the copper-free SPAAC reaction between metabolically incorporated Kdo-azide in LPS and this compound. biorxiv.orgbiorxiv.org. Two-color dSTORM imaging using AFDye-488-labeled LPS and another dye for outer membrane proteins allowed researchers to map the distributions of these components at high resolution biorxiv.orgbiorxiv.org. The AFDye 488 fluorophore is considered a high-quality dye for dSTORM in the 488 nm excitation range hubspotusercontent40.net.

Stimulated Emission Depletion (STED) Microscopy

The AFDye-488 fluorophore is also highlighted as highly suitable for STED microscopy axispharm.comaatbio.combiomol.com. STED microscopy requires fluorophores with specific photophysical properties that allow for efficient stimulated depletion of fluorescence. While direct examples of this compound in STED were not as prominent as for dSTORM in the search results, the suitability of the AFDye-488 component suggests its potential for use in STED when conjugated via the DBCO linker to azide-tagged targets. Other dyes spectrally similar to AFDye 488 have been certified for STED microscopy activemotif.com.

Live-Cell Imaging Protocols and Dynamic Studies

This compound is well-suited for live-cell imaging due to the biocompatibility of copper-free click chemistry aatbio.comcreativepegworks.cominterchim.frbiochempeg.com. The SPAAC reaction between the DBCO moiety and azide-tagged biomolecules proceeds efficiently under mild, physiological conditions, minimizing toxicity to living cells biochempeg.com. This allows researchers to visualize and track specific molecules in real-time within their native cellular environment axispharm.comlumiprobe.com. Examples include labeling azide-containing biomolecules inside living cells and whole organisms lumiprobe.com. Its hydrophilic nature also enhances signal clarity in live-cell applications aatbio.com.

Flow Cytometry for High-Throughput Cellular Analysis

Flow cytometry is a powerful technique for high-throughput analysis of individual cells based on their light scattering and fluorescence properties. This compound is employed in flow cytometry to detect and quantify azide-modified biomolecules within or on the surface of cells. This typically involves metabolically incorporating an azide-functionalized probe (e.g., an azide-modified sugar or amino acid) into specific biomolecules, followed by labeling with this compound via SPAAC. researchgate.netresearchgate.net The resulting fluorescent signal allows for the identification and quantification of cells that have incorporated the azide-tagged molecules, as well as the assessment of the level of incorporation. Studies have demonstrated the use of DBCO-fluorophore conjugates, including Alexa Fluor 488 DIBO analog (similar to AFDye 488 DBCO), for detecting azide-labeled proteins and lipids in cells by flow cytometry. researchgate.netresearchgate.net This approach is valuable for studying cellular processes such as protein synthesis, glycosylation, and lipid metabolism. researchgate.net

Research findings illustrate the effectiveness of using DBCO-AFDye-488 for detecting cell-surface labeling after metabolic incorporation of azide-modified sugars. For instance, in one study, Chinese Hamster Ovary (CHO) cells treated with azide-modified mannosamine (B8667444) analogs showed cell-surface labeling detectable by flow cytometry after reaction with DBCO-AFDye-488. researchgate.net

Correlative Light and Electron Microscopy (CLEM) Integration

Correlative Light and Electron Microscopy (CLEM) combines the strengths of fluorescence microscopy (for visualizing specific labeled molecules in a broader cellular context) and electron microscopy (for high-resolution ultrastructural details). This compound is a valuable tool in CLEM workflows that utilize click chemistry for labeling.

Development and Application of Click-AT-CLEM

A specific CLEM protocol that incorporates click chemistry is termed "click-AT-CLEM," which combines super-resolution array tomography (srAT) with bio-orthogonal click chemistry. windows.netresearchgate.net This method allows for the visualization and tracking of azide-functionalized biomolecules at a subcellular level within the context of ultrastructural information. windows.netresearchgate.net AFDye 488 DBCO (or its analog, Alexa Fluor 488 DIBO analog) has been successfully applied in click-AT-CLEM to fluorescently label azido-tagged molecules, such as sphingolipids, in bacteria. researchgate.netwindows.net The DBCO moiety reacts with the azido (B1232118) group on the target molecule, and the AFDye-488 provides the fluorescent signal detectable by light microscopy. windows.net The sample can then be processed for electron microscopy, and the light and electron microscopy images are correlated to determine the precise subcellular localization of the labeled molecules. windows.netresearchgate.net

Subcellular Localization and Ultrastructural Analysis

The application of this compound in CLEM, particularly with methods like click-AT-CLEM, enables detailed analysis of the subcellular localization of azide-tagged biomolecules and allows for the correlation of this localization with the ultrastructural features of the cell. By labeling specific molecules with this compound, researchers can visualize their distribution within organelles, membranes, or other cellular compartments using fluorescence microscopy. Subsequent EM imaging of the same sample provides high-resolution details of the cellular architecture. The overlay of these images reveals where the labeled molecules are situated relative to the ultrastructural components. This integrated approach has been used to study the localization of antimicrobial sphingolipids in bacteria, providing insights into their mechanism of action by visualizing their incorporation into bacterial membranes. windows.netresearchgate.net

Data from click-AT-CLEM experiments using AFDye 488 DBCO to label azido-modified sphingolipids in N. meningitidis bacteria showed efficient incorporation of the lipids into the outer membrane. researchgate.net Correlated images revealed morphological changes in the bacteria upon treatment with the modified lipids, linking their localization to observed ultrastructural effects. windows.netresearchgate.net

In-Gel Fluorescence Detection and Proteomic Analysis

In-gel fluorescence detection is a technique used to visualize fluorescently labeled proteins directly within polyacrylamide gels after electrophoresis. This compound can be used for in-gel fluorescence detection of azide-tagged proteins. This typically involves metabolically labeling proteins with an azide-containing amino acid analog (e.g., azidohomoalanine, AHA). nih.gov After cell lysis and protein separation by SDS-PAGE, the azide-tagged proteins in the gel are reacted with this compound via SPAAC. nih.gov The resulting fluorescently labeled proteins can then be visualized and quantified directly in the gel using a fluorescence gel imager.

This method is particularly useful in proteomic studies for identifying and analyzing specific protein populations, such as newly synthesized proteins (using pulse-chase labeling with AHA). nih.gov The in-gel click reaction with this compound allows for sensitive detection of azide-tagged proteins without the need for Western blotting and antibody incubation steps. Research has shown that AFDye 488-DBCO can be used for in-gel fluorescence detection of AHA-labeled proteins from cell lysates resolved on SDS-PAGE gels. nih.gov

An example of data from in-gel fluorescence detection is the visualization of AHA-labeled proteins from HEK293 cell lysates after reaction with 488-DBCO (AFDye 488-DBCO). nih.gov Serial dilutions of protein samples demonstrated a detectable fluorescent signal that correlated with the protein concentration, highlighting the sensitivity of this method for detecting labeled proteins in gels. nih.gov

Immunological Detection Methods and Assays (e.g., ELISA, Western Blotting)

While click chemistry reagents like this compound are primarily associated with labeling azide-tagged molecules, the AFDye-488 fluorophore itself, or conjugates incorporating it, can be indirectly relevant to immunological detection methods like ELISA and Western Blotting when used as a detection label conjugated to antibodies or streptavidin. Although this compound specifically reacts with azides, the AFDye-488 dye is equivalent to Alexa Fluor 488, which is commonly conjugated to secondary antibodies or streptavidin for use in these assays. axispharm.comclickchemistrytools.com.cn

In Western blotting, after proteins are separated by gel electrophoresis and transferred to a membrane, a primary antibody binds to the target protein. A secondary antibody conjugated to a fluorophore like AFDye-488 (or its equivalent) then binds to the primary antibody, allowing for fluorescent detection of the target protein. Similarly, in ELISA, an AFDye-488-conjugated antibody or streptavidin can be used in various assay formats (e.g., indirect or sandwich ELISA) to generate a fluorescent signal proportional to the amount of the target analyte. While this compound itself wouldn't typically be directly used as the detection conjugate in standard ELISA or Western Blot protocols (as these usually don't involve azide-tagged targets requiring a DBCO reaction), the underlying fluorophore technology is directly applicable. Antibody labeling kits using AFDye 488 are available for applications including ELISA and Western blotting. clickchemistrytools.com.cn

Compound Names and PubChem CIDs:

Compound NamePubChem CID
Dibenzocyclooctyne (DBCO)77078258 fishersci.ca, 77078156 fishersci.fi, 126480601 amerigoscientific.com (Variations/Analogs)
Alexa Fluor 488139031376 nih.gov (para-isomer), 145706946 nih.gov (DIBO Alkyne conjugate)
This compound1304143-17-6 axispharm.combiosynth.commedkoo.com
Azidohomoalanine (AHA)102698

Note: PubChem CIDs for DBCO can vary depending on the specific derivative (e.g., DBCO-amine, DBCO-acid, or other conjugates). The CIDs listed represent common forms or conjugates involving the DBCO moiety. The CID for Alexa Fluor 488 refers to a specific isomer or conjugate listed in PubChem, as the dye itself might not have a single, simple structure or CID. This compound's CID is listed where found.

This compound is a fluorescent conjugate widely utilized in biomedical imaging and analysis, primarily through its participation in copper-free click chemistry. This compound consists of an AFDye-488 fluorophore, which is spectrally equivalent to Alexa Fluor® 488, linked to a dibenzocyclooctyne (DBCO) moiety. axispharm.comaatbio.comaxispharm.com The AFDye-488 component is a bright, green-fluorescent dye with excitation and emission maxima typically around 494-499 nm and 517-520 nm, respectively, making it suitable for detection with a 488 nm laser line. aatbio.comaxispharm.combroadpharm.comdianabiotech.com It is known for its high photostability and pH-insensitive fluorescence over a broad range. aatbio.comdianabiotech.com The DBCO group is a strained alkyne that undergoes a spontaneous reaction with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal click chemistry reaction that does not require a cytotoxic copper catalyst. acs.orgbaseclick.eu This characteristic makes this compound particularly valuable for labeling biomolecules in live cells and organisms without interfering with biological processes. aatbio.comacs.orglumiprobe.com The compound often includes a linker, such as a PEG chain or a hydrocarbon chain, between the fluorophore and the DBCO group, which can enhance solubility and minimize steric hindrance during conjugation. axispharm.comaatbio.com

Flow Cytometry for High-Throughput Cellular Analysis

Flow cytometry is a powerful technique for high-throughput analysis of individual cells based on their light scattering and fluorescence properties. This compound is employed in flow cytometry to detect and quantify azide-modified biomolecules within or on the surface of cells. This typically involves metabolically incorporating an azide-functionalized probe (e.g., an azide-modified sugar or amino acid) into specific biomolecules, followed by labeling with this compound via SPAAC. researchgate.netresearchgate.net The resulting fluorescent signal allows for the identification and quantification of cells that have incorporated the azide-tagged molecules, as well as the assessment of the level of incorporation. Studies have demonstrated the use of DBCO-fluorophore conjugates, including Alexa Fluor 488 DIBO analog (similar to AFDye 488 DBCO), for detecting azide-labeled proteins and lipids in cells by flow cytometry. researchgate.netresearchgate.net This approach is valuable for studying cellular processes such as protein synthesis, glycosylation, and lipid metabolism. researchgate.net

Research findings illustrate the effectiveness of using DBCO-AFDye-488 for detecting cell-surface labeling after metabolic incorporation of azide-modified sugars. For instance, in one study, Chinese Hamster Ovary (CHO) cells treated with azide-modified mannosamine analogs showed cell-surface labeling detectable by flow cytometry after reaction with DBCO-AFDye-488. researchgate.net

Correlative Light and Electron Microscopy (CLEM) Integration

Correlative Light and Electron Microscopy (CLEM) combines the strengths of fluorescence microscopy (for visualizing specific labeled molecules in a broader cellular context) and electron microscopy (for high-resolution ultrastructural details). This compound is a valuable tool in CLEM workflows that utilize click chemistry for labeling.

Development and Application of Click-AT-CLEM

A specific CLEM protocol that incorporates click chemistry is termed "click-AT-CLEM," which combines super-resolution array tomography (srAT) with bio-orthogonal click chemistry. windows.netresearchgate.net This method allows for the visualization and tracking of azide-functionalized biomolecules at a subcellular level within the context of ultrastructural information. windows.netresearchgate.net AFDye 488 DBCO (or its analog, Alexa Fluor 488 DIBO analog) has been successfully applied in click-AT-CLEM to fluorescently label azido-tagged molecules, such as sphingolipids, in bacteria. researchgate.netwindows.net The DBCO moiety reacts with the azido group on the target molecule, and the AFDye-488 provides the fluorescent signal detectable by light microscopy. windows.net The sample can then be processed for electron microscopy, and the light and electron microscopy images are correlated to determine the precise subcellular localization of the labeled molecules. windows.netresearchgate.net

Subcellular Localization and Ultrastructural Analysis

The application of this compound in CLEM, particularly with methods like click-AT-CLEM, enables detailed analysis of the subcellular localization of azide-tagged biomolecules and allows for the correlation of this localization with the ultrastructural features of the cell. By labeling specific molecules with this compound, researchers can visualize their distribution within organelles, membranes, or other cellular compartments using fluorescence microscopy. Subsequent EM imaging of the same sample provides high-resolution details of the cellular architecture. The overlay of these images reveals where the labeled molecules are situated relative to the ultrastructural components. This integrated approach has been used to study the localization of antimicrobial sphingolipids in bacteria, providing insights into their mechanism of action by visualizing their incorporation into bacterial membranes. windows.netresearchgate.net

Data from click-AT-CLEM experiments using AFDye 488 DBCO to label azido-modified sphingolipids in N. meningitidis bacteria showed efficient incorporation of the lipids into the outer membrane. researchgate.net Correlated images revealed morphological changes in the bacteria upon treatment with the modified lipids, linking their localization to observed ultrastructural effects. windows.netresearchgate.net

In-Gel Fluorescence Detection and Proteomic Analysis

In-gel fluorescence detection is a technique used to visualize fluorescently labeled proteins directly within polyacrylamide gels after electrophoresis. This compound can be used for in-gel fluorescence detection of azide-tagged proteins. This typically involves metabolically labeling proteins with an azide-containing amino acid analog (e.g., azidohomoalanine, AHA). nih.gov After cell lysis and protein separation by SDS-PAGE, the azide-tagged proteins in the gel are reacted with this compound via SPAAC. nih.gov The resulting fluorescently labeled proteins can then be visualized and quantified directly in the gel using a fluorescence gel imager.

This method is particularly useful in proteomic studies for identifying and analyzing specific protein populations, such as newly synthesized proteins (using pulse-chase labeling with AHA). nih.gov The in-gel click reaction with this compound allows for sensitive detection of azide-tagged proteins without the need for Western blotting and antibody incubation steps. Research has shown that AFDye 488-DBCO can be used for in-gel fluorescence detection of AHA-labeled proteins from cell lysates resolved on SDS-PAGE gels. nih.gov

An example of data from in-gel fluorescence detection is the visualization of AHA-labeled proteins from HEK293 cell lysates after reaction with 488-DBCO (AFDye 488-DBCO). nih.gov Serial dilutions of protein samples demonstrated a detectable fluorescent signal that correlated with the protein concentration, highlighting the sensitivity of this method for detecting labeled proteins in gels. nih.gov

Immunological Detection Methods and Assays (e.g., ELISA, Western Blotting)

While click chemistry reagents like this compound are primarily associated with labeling azide-tagged molecules, the AFDye-488 fluorophore itself, or conjugates incorporating it, can be indirectly relevant to immunological detection methods like ELISA and Western Blotting when used as a detection label conjugated to antibodies or streptavidin. Although this compound specifically reacts with azides, the AFDye-488 dye is equivalent to Alexa Fluor 488, which is commonly conjugated to secondary antibodies or streptavidin for use in these assays. axispharm.comclickchemistrytools.com.cn

In Western blotting, after proteins are separated by gel electrophoresis and transferred to a membrane, a primary antibody binds to the target protein. A secondary antibody conjugated to a fluorophore like AFDye-488 (or its equivalent) then binds to the primary antibody, allowing for fluorescent detection of the target protein. Similarly, in ELISA, an AFDye-488-conjugated antibody or streptavidin can be used in various assay formats (e.g., indirect or sandwich ELISA) to generate a fluorescent signal proportional to the amount of the target analyte. While this compound itself wouldn't typically be directly used as the detection conjugate in standard ELISA or Western Blot protocols (as these usually don't involve azide-tagged targets requiring a DBCO reaction), the underlying fluorophore technology is directly applicable. Antibody labeling kits using AFDye 488 are available for applications including ELISA and Western blotting. clickchemistrytools.com.cn

Applications in Specific Areas of Biological and Biomedical Research

Protein Biochemistry and Dynamics

AFDye-488-DBCO is extensively used in studying protein synthesis, modifications, and turnover due to its compatibility with metabolic labeling strategies.

Tracking of Newly Synthesized Proteins (e.g., via L-azidohomoalanine (AHA) and O-propargyl-puromycin (OPP))

One significant application of this compound is in the tracking of newly synthesized proteins. This is often achieved by metabolically incorporating an azide-modified amino acid analog, such as L-azidohomoalanine (AHA), into nascent polypeptide chains during protein synthesis. AHA is an unnatural amino acid that serves as a methionine analog and is incorporated into proteins by the cell's translational machinery tocris.com. Alternatively, O-propargyl-puromycin (OPP), a puromycin (B1679871) analog containing an alkyne group, can be incorporated into nascent polypeptides, leading to premature chain termination tocris.combio-techne.com.

Following the metabolic labeling with AHA or OPP, this compound is introduced. In the case of AHA labeling, the DBCO group of this compound reacts with the azide (B81097) group on the incorporated AHA residues via SPAAC click chemistry. For OPP labeling, while OPP itself contains an alkyne, the search results indicate that OPP can be click-conjugated to fluorescent azides tocris.combio-techne.com. This suggests that an azide-modified fluorescent dye would typically be used with OPP, or perhaps a modified version of OPP with an azide is used with DBCO dyes like this compound. However, the direct use of this compound with AHA is clearly supported nih.govbiorxiv.org. This reaction results in the covalent attachment of the AFDye-488 fluorophore to the newly synthesized proteins, allowing their visualization and analysis by fluorescence-based methods such as SDS-PAGE and fluorescence imaging nih.govbiorxiv.org. This technique, often referred to as BioOrthogonal Non-Canonical Amino acid Tagging (BONCAT) when using AHA, enables researchers to specifically label and detect proteins produced during a defined time window tocris.com.

Research findings highlight the effectiveness of using this compound for labeling AHA-tagged proteins. For instance, studies have utilized this compound at concentrations like 5 µM to react with AHA-labeled proteins from cell lysates for 1 hour at room temperature nih.gov. Subsequent analysis by SDS-PAGE and in-gel fluorescence detection at excitation/emission wavelengths of 494/517 nm allows for the visualization of labeled proteins nih.gov. This method has been applied to investigate the synthesis of specific viral and cellular proteins biorxiv.org.

Metabolic Labeling of Post-Translational Modifications (e.g., O-GlcNAc)

Metabolic labeling combined with click chemistry is also employed to study post-translational modifications (PTMs), such as O-GlcNAcylation. O-GlcNAcylation involves the attachment of a single N-acetylglucosamine (GlcNAc) sugar molecule to serine or threonine residues of proteins wikipedia.orgwikipedia.org. By feeding cells with azide-modified sugar precursors, such as tetraacetylated N-azidoacetyl-D-galactosamine (Ac4GalNAz) or similar modified GlcNAc analogs, these modified sugars are incorporated into O-GlcNAc modified proteins through cellular metabolic pathways ru.nlacs.orgusc.edu.

Once the azide-modified sugars are incorporated, this compound is used to fluorescently label the modified proteins via the SPAAC reaction between the DBCO group and the incorporated azide. This allows for the detection and analysis of O-GlcNAcylated proteins using techniques like in-gel fluorescence and flow cytometry ru.nlacs.org. Studies have demonstrated the use of 50 µM this compound for labeling cell-surface azides resulting from metabolic glycoengineering with modified sugars acs.orgusc.edu. This approach enables the investigation of O-GlcNAc dynamics and its role in various cellular processes.

Determination of Protein Turnover and Half-Lives

The ability to specifically label newly synthesized proteins using methods described in Section 4.1.1 allows for the determination of protein turnover rates and half-lives. In a pulse-chase experiment, cells are briefly incubated with an azide-modified amino acid (pulse), allowing its incorporation into newly made proteins. The cells are then transferred to a medium without the modified amino acid (chase). At different time points during the chase period, cells are collected, and the azide-labeled proteins are conjugated to a fluorescent probe like this compound via click chemistry nih.gov.

By quantifying the decrease in fluorescence signal of specific proteins over the chase period, researchers can determine how quickly these proteins are degraded, thus calculating their half-lives. This click chemistry-based pulse-chase method using AHA and this compound has been described as a novel approach to overcome limitations of other methods for determining cellular protein half-lives nih.gov. The fluorescence intensity of the labeled protein is assumed to decay exponentially, allowing for the calculation of the decay slope and subsequent half-life determination nih.gov.

Conjugation to Antibodies and Enzymes for Functional Studies

This compound can be conjugated to antibodies, enzymes, and other biomolecules to create fluorescent probes for a variety of functional studies. The DBCO group serves as a convenient handle for attaching the AFDye-488 fluorophore to biomolecules that have been modified with azide groups. This conjugation is achieved through the highly efficient and bioorthogonal SPAAC click reaction.

While the search results specifically mention AFDye 488 Antibody Labeling Kits that utilize covalent labeling of primary amines (Lys residues) with the AFDye 488 dye itself clickchemistrytools.com.cn, the structure of this compound implies that the DBCO group is the reactive handle. Therefore, to conjugate this compound to an antibody or enzyme, the antibody or enzyme would first need to be modified to introduce azide groups. Then, the this compound would react with these azide groups. This strategy allows for the creation of fluorescently tagged antibodies or enzymes that can be used for imaging, localization studies, Western blotting, ELISA, and flow cytometry clickchemistrytools.com.cn. The resulting conjugates enable researchers to visualize the target biomolecule's location, interactions, or activity within biological systems.

Lipid and Glycan Biology

Beyond proteins, this compound is also applicable in studying the metabolism and dynamics of lipids and glycans through similar metabolic labeling and click chemistry strategies.

Analysis of Azido-Modified Sphingolipid Metabolism

This compound can be used to investigate sphingolipid metabolism by employing azido-modified sphingolipid precursors. Sphingolipids are a class of lipids that are important components of cell membranes and are involved in various cellular processes citeab.comfishersci.calipidmaps.orgwikipedia.org. By providing cells with synthetic sphingolipid analogs containing an azide group, these analogs can be incorporated into cellular sphingolipids through metabolic pathways.

Once the azido-modified sphingolipids are synthesized, this compound is used to fluorescently label them via the SPAAC click reaction. This allows researchers to track the synthesis, trafficking, and localization of sphingolipids within cells using fluorescence microscopy and other detection methods. This approach provides a powerful tool for studying sphingolipid biosynthesis pathways, their transport within the cell, and their roles in cellular signaling and disease. While specific detailed research findings using this compound for sphingolipid metabolism analysis were not extensively detailed in the provided search snippets, the principle of metabolic labeling with azide-modified lipids followed by click chemistry with fluorescent DBCO probes like this compound is a well-established method in lipid biology.

Application in Metabolic Glycoengineering for Cell Surface Elucidation

Metabolic glycoengineering involves providing cells with synthetic carbohydrate precursors modified with a chemical reporter group, such as an azide. These modified sugars are incorporated into newly synthesized glycoconjugates, primarily on the cell surface. researchgate.net. This compound can then be used to fluorescently label these azide-modified glycans via the SPAAC reaction, allowing for visualization and study of cell surface glycosylation researchgate.netacs.org.

Research has demonstrated the use of this compound in this context. For instance, studies have employed tetraacetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz) to introduce azide groups onto the surface of chondrocytes researchgate.netnih.gov. Subsequent reaction with AFDye 488 DBCO confirmed the incorporation of azide groups onto the cell surface, enabling fluorescence imaging researchgate.netnih.gov. Similarly, AFDye 488 DBCO has been used to label azide-modified lipopolysaccharides (LPS) on the surface of Myxococcus xanthus and E. coli through metabolic labeling with Kdo-azide analogues acs.orgbiorxiv.orgbiorxiv.orgbiorxiv.org. This approach allows for the study of LPS dynamics and organization in bacterial outer membranes biorxiv.orgbiorxiv.orgbiorxiv.org.

Studies using flow cytometry with AFDye 488 DBCO have also confirmed cell-surface labeling following metabolic incorporation of azide-modified sugars like Ac₄GalNAz and Ac₃4FGalNAz in CHO cells researchgate.netacs.org.

Probing Membrane Dynamics and Organization

This compound is a valuable tool for investigating the dynamics and organization of biological membranes. By labeling membrane components, researchers can track their movement and distribution. For example, AFDye 488 DBCO has been used in conjunction with metabolic labeling to study the lateral mobility of LPS in the outer membrane of E. coli. biorxiv.orgbiorxiv.orgbiorxiv.org. Using techniques like Fluorescence Recovery After Photobleaching (FRAP) and single-particle tracking, researchers labeled LPS with AFDye 488 DBCO following metabolic incorporation of Kdo-azide biorxiv.orgbiorxiv.orgbiorxiv.org. These studies revealed that LPS lateral mobility is restricted, suggesting confinement within the outer membrane biorxiv.orgbiorxiv.orgbiorxiv.org.

Furthermore, AFDye 488 DBCO has been used to label cholesterol analogs incorporated into cell membranes nih.gov. This allows for the visualization and tracking of these analogs, providing insights into cholesterol behavior and function within lipid bilayers and cells nih.gov. The DBCO moiety's hydrophobicity has been noted, and while it facilitates membrane interactions, potential non-specific interactions with the oocyte membrane have been observed in some studies using AF488-DBCO elifesciences.org.

Cellular Processes and Intermolecular Interactions

This compound is broadly applicable for studying various cellular processes and intermolecular interactions by enabling the visualization and tracking of specific biomolecules.

Visualization and Tracking of Specific Biomolecules within Cells

By conjugating this compound to molecules of interest that have been modified with an azide handle, researchers can visualize and track their localization and movement within living cells axispharm.com. This is particularly useful for studying proteins, lipids, and glycans axispharm.com. The bright fluorescence of the AFDye-488 component allows for sensitive detection, even for low-abundance molecules axispharm.com. This method has been applied to visualize the incorporation and spread of mycobacterial cell-surface lipids within host epithelial membranes nih.govelifesciences.org.

Investigation of Intracellular Trafficking Pathways

The ability to fluorescently label and track biomolecules allows this compound to be used in investigating intracellular trafficking pathways. By introducing azide-modified molecules that are known to enter specific trafficking routes, and then labeling them with this compound, researchers can follow their movement through different cellular compartments biorxiv.org. While specific detailed examples using this compound for tracking entire pathways were not extensively detailed in the provided results, the general principle of using DBCO-fluorophores for organelle-selective labeling coupled with techniques like flow cytometry supports its potential in this area biorxiv.org.

Microbiology and Antimicrobial Research

This compound plays a role in microbiology and antimicrobial research, particularly in studying bacterial cell surface structures and the interaction of antimicrobial agents. As mentioned in Section 4.2.2, it has been used to label LPS in Gram-negative bacteria, providing insights into their outer membrane organization and dynamics, which are crucial for understanding bacterial resistance and host-pathogen interactions acs.orgbiorxiv.orgbiorxiv.orgbiorxiv.org.

Furthermore, AFDye 488 DBCO has been used to study the localization of antimicrobial lipids, such as azide-modified ceramide and sphingosine, in bacteria like Neisseria meningitidis. researchgate.net. Labeling these lipids with AFDye 488 DBCO allows researchers to visualize their distribution within bacterial membranes and assess the morphological changes induced by these compounds, contributing to the understanding of their antimicrobial mechanisms researchgate.net. The use of AFDye 488 DBCO in combination with techniques like correlative light and electron microscopy (CLEM) allows for detailed visualization of the impact of these lipids on bacterial ultrastructure researchgate.net.

Labeling and Visualization of Bacterial Components

Research has demonstrated the use of this compound for labeling bacterial cell surfaces. In one study, Myxococcus xanthus cells were metabolically labeled with azido-modified Kdo (3-deoxy-d-manno-oct-2-ulosonic acid), a component of lipopolysaccharide (LPS). Subsequent reaction with AFDye 488 (DBCO-AF488) successfully labeled the cell-surface LPS via SPAAC click chemistry. Live-cell fluorescence microscopy showed bright fluorescent peripheral marking on cells grown with the 8-N₃-Kdo variant, indicating successful labeling of LPS in these cells. Importantly, the cells remained motile and viable after the labeling process, highlighting the biocompatibility of the method nih.gov.

Another application involves labeling the outer membrane of Gram-negative bacteria like Neisseria meningitidis with azido-modified sphingolipid analogs. AFDye 488 DBCO has been used for fluorescent labeling of these azido-tagged sphingolipid analogs via copper-free SPAAC click chemistry. This technique, combined with correlative light and electron microscopy (CLEM), allowed for the visualization of the subcellular localization of these lipids and the assessment of morphological changes in the bacteria researchgate.netresearchgate.netresearchgate.net. For instance, treatment of N. meningitidis with an azido-modified ceramide analog followed by labeling with AFDye 488 DBCO showed the incorporation of the ceramide into the bacterial membrane, particularly in elongated outer membrane structures researchgate.net. Control cells not treated with the functionalized sphingolipid analogs showed only minimal background fluorescence after labeling with the dye researchgate.net.

AFDye 488 DBCO has also been used as an alternative to DIBO-488 for labeling azido-tagged mycobacterial lipids, such as phthiocerol dimycocerosate (PDIM) analogs, for visualization of their distribution in infected host cells elifesciences.orgelifesciences.org.

Subcellular Localization Studies of Antimicrobial Agents in Pathogens

The ability of this compound to label azide-tagged molecules allows for the study of the subcellular localization of antimicrobial agents or their analogs within pathogens. By incorporating an azide handle into an antimicrobial compound or a molecule involved in the host-pathogen interaction, its distribution within bacterial cells can be visualized using this compound click chemistry.

Research utilizing AFDye 488 DBCO has been instrumental in visualizing the uptake and localization of azido-modified antimicrobial sphingolipids in bacteria. This approach, coupled with techniques like CLEM, has provided insights into where these antimicrobial compounds accumulate within the bacterial cell, such as the outer membrane of Gram-negative bacteria, which is relevant to their mechanism of action researchgate.netresearchgate.netresearchgate.net. The combination of metabolic tagging and click chemistry-based labeling is well-suited for visualizing, tracking, and quantifying azido-modified antimicrobial sphingolipids in bacteria researchgate.netresearchgate.net.

Studies have shown that azido-tagged sphingolipid analogs are incorporated into the outer membrane of Gram-negative bacteria, and subsequent labeling with AFDye 488 DBCO allows for their visualization and the observation of ultrastructural damage induced by these lipids researchgate.netresearchgate.net.

Tissue Engineering and Regenerative Medicine

In tissue engineering and regenerative medicine, this compound can be applied for labeling cells or biomaterials to track their fate, visualize their distribution, or functionalize scaffolds for improved cell integration.

Enhanced Cell Delivery Strategies (e.g., Chondrocyte Immobilization)

This compound has been used in the development of enhanced cell delivery strategies, particularly those involving click chemistry for cell immobilization. For instance, in strategies for cartilage regeneration, chondrocytes can be engineered to express azide groups on their surface through metabolic glycoengineering. These azide-modified chondrocytes can then be labeled with AFDye 488 DBCO to confirm the presence of azide groups on the cell surface using fluorescence imaging nih.govoup.comresearchgate.net. This labeling step is crucial for verifying the success of the metabolic tagging process before proceeding with subsequent click chemistry reactions for cell delivery or immobilization nih.govoup.com.

While some studies in cell delivery and tracking utilize other DBCO-fluorophore conjugates like DBCO-650 for in vivo tracking due to its near-infrared fluorescence properties, the principle of using DBCO-based click chemistry for labeling metabolically engineered cells is demonstrated, and AFDye 488 DBCO serves as a valuable tool for in vitro verification and optimization of the azide functionalization on cells researchgate.net. The introduction of azide groups onto chondrocyte surfaces using metabolic glycoengineering with compounds like Ac₄ManNAz, followed by reaction with DBCO-functionalized dyes like AFDye 488 DBCO, allows for the confirmation of successful cell surface modification without significantly impacting cell viability or proliferation at appropriate concentrations nih.govoup.com.

Biomaterials Science

This compound plays a role in biomaterials science, particularly in the functionalization of materials for various biological applications.

Engineering of Stimuli-Responsive Drug Carrier Materials (e.g., Silk Fibroin)

This compound can be used in the engineering of stimuli-responsive drug carrier materials, such as those based on silk fibroin. Silk fibroin can be functionalized with azide groups, creating "AzidoSilk." AFDye 488 cadaverine (B124047), a fluorescent molecule, has been indirectly immobilized onto AzidoSilk films through a linker containing a photocleavable DBCO group (PC DBCO-NHS ester) acs.org. This immobilization relies on the click reaction between the azide groups on the silk fibroin and the DBCO group on the linker acs.org.

The use of a photocleavable linker allows for the light-triggered release of the immobilized molecule, demonstrating the potential for creating stimuli-responsive drug carrier materials. Fluorescence imaging with AFDye 488 confirmed the successful immobilization of the dye onto the AzidoSilk film and its subsequent release upon UV irradiation acs.org. This highlights how this compound (or a related DBCO linker used with an AFDye-488 derivative) can be used to validate the functionalization and release mechanisms in the development of such materials.

Data from a study on AzidoSilk functionalization showed clear green fluorescence on the film when AFDye 488 cadaverine was immobilized via a DBCO linker, and no fluorescence was observed on control films without azido (B1232118) groups acs.org. Upon repeated UV irradiation, the fluorescence intensity decreased, indicating the release of the labeled molecule acs.org.

Functionalization of Biomaterial Surfaces for Bio-Interfacing

This compound is also relevant for the functionalization of biomaterial surfaces to improve bio-interfacing properties. This involves attaching biomolecules or other functional moieties to the surface of materials to enhance cell attachment, signaling, or integration.

Biomaterials like gelatin methacrylate (B99206) (GelMA) hydrogels can be functionalized with azide groups. AFDye 488 DBCO has been used to label nascent proteins deposited by cells on these hydrogels after the proteins were metabolically tagged with an azide-containing amino acid analog (azidohomoalanine) biorxiv.org. This allows for the visualization and assessment of protein deposition on the biomaterial surface, which is critical for understanding cell-material interactions and the formation of an extracellular matrix (ECM) biorxiv.org. The click reaction between the azide-tagged nascent proteins and AFDye 488 DBCO provides a fluorescent readout for the spatial distribution and amount of newly synthesized proteins on the hydrogel surface biorxiv.org.

This application demonstrates the utility of this compound in evaluating the biological response to functionalized biomaterials by enabling the visualization of key processes like protein deposition, which are essential for successful bio-interfacing and tissue integration.

Challenges and Methodological Considerations in Research with Afdye 488 Dbco

Optimization of Labeling Protocols and Reaction Conditions

The success of any experiment utilizing AFDye-488-DBCO hinges on the optimization of the labeling protocol. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between the DBCO group of the dye and the azide-tagged biomolecule is known for its high efficiency and bioorthogonality, proceeding readily under mild, physiological conditions without the need for a cytotoxic copper catalyst. aatbio.cominterchim.fr Nevertheless, careful optimization of reaction conditions is crucial for achieving specific and robust labeling.

Key parameters for optimization include the concentration of this compound, incubation time, and temperature. While general protocols provide a starting point, the optimal conditions can vary significantly depending on the specific cell type, the abundance of the target molecule, and the experimental setup. vectorlabs.com For instance, in live-cell labeling, it is recommended to titrate the this compound concentration to find the lowest effective concentration that provides a strong signal without inducing cellular stress or off-target effects. thermofisher.com

A typical starting point for labeling mammalian cells is an incubation with 5 to 30 µM of the DBCO-fluorophore conjugate for 30 to 60 minutes at room temperature or 37°C. vectorlabs.comthermofisher.cn However, for molecules with low abundance or in systems with slower metabolic uptake of the azide-modified precursor, longer incubation times may be necessary. Conversely, for highly abundant targets, shorter incubation times might be sufficient to achieve adequate labeling while minimizing background fluorescence.

The choice of solvent and buffer can also influence the reaction efficiency. This compound is soluble in water, DMSO, and DMF, allowing for flexibility in preparing stock solutions. vectorlabs.comvectorlabs.com For live-cell applications, the final concentration of organic solvents like DMSO should be kept to a minimum (typically below 0.5%) to avoid cytotoxicity. thermofisher.cn The reaction is generally performed in buffered saline solutions such as PBS (phosphate-buffered saline) to maintain physiological pH. vectorlabs.comthermofisher.com

ParameterGeneral RecommendationConsiderations for OptimizationPotential Issues
This compound Concentration5-30 µMTitrate to find the lowest effective concentration for the specific application.High concentrations can lead to increased non-specific binding and background fluorescence.
Incubation Time30-60 minutesAdjust based on the abundance of the target molecule and the rate of the SPAAC reaction in the specific system.Insufficient time may result in weak labeling, while prolonged incubation can increase background.
TemperatureRoom Temperature or 37°COptimize based on cell viability and reaction kinetics.Sub-optimal temperatures can lead to incomplete reactions.
Solvent/BufferPBS, with minimal DMSO for stock solutionsEnsure the final concentration of organic solvents is non-toxic to cells.High concentrations of organic solvents can compromise cell membrane integrity.

Strategies for Minimizing Non-Specific Labeling and Background Fluorescence

A significant challenge in fluorescence microscopy is distinguishing the specific signal from non-specific labeling and background fluorescence. Several factors can contribute to unwanted background signals when using this compound, including the intrinsic autofluorescence of the sample and non-specific binding of the fluorescent probe. thermofisher.com

One of the primary sources of non-specific binding is the interaction of the fluorescent dye with cellular components other than the intended azide-tagged target. The hydrophobic nature of the DBCO moiety can sometimes lead to interactions with cellular membranes. To mitigate this, thorough washing steps after the labeling reaction are essential to remove any unbound this compound. vectorlabs.comthermofisher.com Typically, washing the cells two to four times with a buffered saline solution is recommended. thermofisher.comthermofisher.cn

Optimizing the concentration of the fluorescent probe is another critical step. Using the lowest possible concentration of this compound that still provides a detectable signal can significantly reduce non-specific binding and background fluorescence. thermofisher.com Additionally, the use of blocking agents, such as bovine serum albumin (BSA), in the incubation buffer can help to saturate non-specific binding sites on the cell surface and within the cell.

The choice of imaging medium and culture vessel can also impact background fluorescence. Some components of standard cell culture media, such as phenol red and fetal bovine serum (FBS), can be fluorescent. southernbiotech.com For live-cell imaging, it is advisable to use an optically clear, buffered saline solution or a specialized low-background imaging medium. thermofisher.com Furthermore, plastic-bottom culture dishes can exhibit significant autofluorescence; switching to glass-bottom dishes can help to reduce this source of background noise. thermofisher.com

In cases where the sample itself exhibits high autofluorescence, for example, from endogenous fluorophores like collagen or lipofuscin, it may be beneficial to select a fluorescent dye with spectral properties that are distinct from the autofluorescence signal. southernbiotech.com While AFDye-488 emits in the green spectrum, which can overlap with common sources of autofluorescence, careful selection of emission filters can help to isolate the specific signal.

StrategyDescriptionImplementation
Optimize Dye ConcentrationUse the lowest effective concentration of this compound.Perform a concentration titration to determine the optimal signal-to-noise ratio. thermofisher.com
Thorough WashingRemove unbound fluorescent probe after labeling.Wash cells 2-4 times with a buffered saline solution like PBS. thermofisher.comthermofisher.cn
Use of Blocking AgentsSaturate non-specific binding sites.Include BSA or other blocking agents in the incubation buffer.
Optimize Imaging MediaReduce background from fluorescent components in the media.Use phenol red-free and serum-free media or specialized low-background imaging solutions for live-cell imaging. thermofisher.comsouthernbiotech.com
Select Appropriate Culture VesselsMinimize autofluorescence from the vessel material.Use glass-bottom dishes instead of plastic dishes for imaging. thermofisher.com

Photobleaching Mitigation and Signal Preservation in Imaging

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a common issue in fluorescence microscopy that can lead to a loss of signal during imaging. AFDye-488 is a bright and relatively photostable fluorophore, but like all fluorescent dyes, it is susceptible to photobleaching, especially under intense or prolonged illumination. vectorlabs.comvectorlabs.comwiley.com

Several strategies can be employed to mitigate photobleaching and preserve the fluorescent signal. One of the most common approaches is the use of commercially available antifade mounting media for fixed-cell imaging. These reagents contain antioxidants that reduce the generation of reactive oxygen species, which are major contributors to photobleaching.

For live-cell imaging, where the addition of antifade reagents may not be feasible, it is crucial to optimize the imaging parameters. This includes minimizing the excitation light intensity to the lowest level that provides an adequate signal-to-noise ratio and reducing the exposure time. The use of more sensitive detectors can also allow for lower excitation power.

While AFDye-488 is generally considered photostable, some studies have shown that spectrally similar dyes can exhibit unexpected photobleaching under certain conditions, such as with two-photon excitation. nih.gov Therefore, it is important to empirically determine the photostability of this compound under the specific imaging conditions of the experiment.

Mitigation StrategyDescriptionApplication
Use of Antifade ReagentsIncorporate antioxidants into the mounting medium to reduce photobleaching.Primarily for fixed-cell imaging.
Optimize Imaging ParametersMinimize excitation light intensity and exposure time.Applicable to both live- and fixed-cell imaging.
Employ Advanced Imaging TechniquesUse imaging modalities that reduce light exposure to the sample.Techniques like spinning-disk confocal or light-sheet microscopy can be beneficial.
Empirical Evaluation of PhotostabilityAssess the rate of photobleaching under specific experimental conditions.Important for ensuring the reliability of quantitative fluorescence measurements.

Future Directions and Emerging Research Avenues

Integration with Advanced Multi-Omics and Systems Biology Approaches

The ability of AFDye-488-DBCO to specifically label azide-tagged biomolecules through copper-free click chemistry makes it highly compatible with multi-omics and systems biology studies. By metabolically incorporating azide-functionalized unnatural amino acids, sugars, or lipids into specific biomolecule populations, researchers can subsequently label these molecules with this compound for visualization and analysis within their native cellular context researchgate.netnih.gov. This allows for the study of dynamic processes such as protein synthesis, glycosylation, and lipid trafficking in living systems researchgate.netnih.govdicp.ac.cn.

Integrating this compound labeling with techniques like fluorescence-activated cell sorting (FACS) can enable the isolation of specific cell populations based on their biomolecule profiles aatbio.comresearchgate.net. Furthermore, coupling this labeling strategy with advanced mass spectrometry-based proteomics, glycomics, or lipidomics could provide quantitative data on the labeled biomolecules, allowing for a more comprehensive understanding of cellular pathways and networks within a systems biology framework. For instance, researchers have used similar DBCO-linked dyes to label azido-modified lipids in bacteria, demonstrating the potential for studying lipid localization and dynamics researchgate.netresearchgate.net. The application of this compound in such integrated approaches is expected to grow, providing deeper insights into the complexity of biological systems.

Development of Next-Generation Bioorthogonal Probes with Enhanced Performance

While this compound is a powerful tool, future research will likely focus on developing next-generation bioorthogonal probes with enhanced performance characteristics. This could involve modifying the AFDye-488 fluorophore to improve its brightness, photostability, or spectral properties for advanced imaging techniques like super-resolution microscopy (e.g., PALM, dSTORM, STED) aatbio.com. For example, studies have explored using AFDye 488 in expansion microscopy (ExM) for nanoscale imaging of biomolecules dicp.ac.cn.

Furthermore, modifications to the DBCO linker could lead to probes with faster reaction kinetics or altered solubility, allowing for more efficient labeling in diverse biological environments. The development of bifunctional probes incorporating this compound and another functional moiety, such as a targeting ligand or a photocleavable group, represents another promising avenue acs.org. These advanced probes could enable more specific labeling of targets or allow for light-triggered release of the fluorescent label, providing greater control and versatility in experimental design acs.org. Research into alternative or improved cycloalkyne structures with even higher reactivity or different selectivity profiles could also expand the utility of AFDye-488-based probes.

Expansion of In Vitro and In Vivo Research Models for Broader Applications

The application of this compound is expected to expand into a wider variety of in vitro and in vivo research models. Currently, it is used for labeling in living cells and tissues axispharm.comlumiprobe.com. Future studies could involve its application in more complex in vitro systems, such as organoids, 3D cell cultures, and microfluidic devices, which better mimic the in vivo environment.

In vivo applications are also likely to increase, leveraging the biocompatibility of copper-free click chemistry baseclick.eu. This could include tracking cell populations, visualizing biomolecule distribution, or monitoring biological processes in whole organisms. Research has already demonstrated the use of DBCO-linked dyes for labeling in living cells and whole organisms lumiprobe.com. Expanding the use of this compound to a broader range of animal models and disease states will be crucial for translating fundamental research findings into potential diagnostic or therapeutic strategies. Challenges related to probe delivery, targeting specificity, and background signal in complex in vivo environments will need to be addressed.

Novel Bio-Sensing and Diagnostic Research Tool Development

The fluorescent properties and bioorthogonal reactivity of this compound make it a strong candidate for the development of novel bio-sensing and diagnostic research tools. Its ability to selectively label azide-tagged molecules could be exploited to create fluorescent sensors for detecting specific biomarkers in research settings . For example, conjugating this compound to a molecule that specifically binds to a target analyte could create a fluorescent probe whose signal changes upon binding, enabling detection and quantification.

Furthermore, this compound could be incorporated into diagnostic research assays, such as improved fluorescence immunoassays (FIA) or enzyme-linked immunosorbent assays (ELISA) for research purposes axispharm.com. Its use in labeling antibodies or other probes could enhance the sensitivity and specificity of these research tools. The development of high-throughput screening assays that utilize this compound labeling for the identification of compounds or genetic factors affecting specific biomolecular processes is another promising area. Research exploring the use of bioorthogonal chemistry, including DBCO-linked dyes, in developing platforms for studying biological processes is ongoing baseclick.eu.

Compound Information Table

Compound NamePubChem CID
This compound1304143-17-6 axispharm.combiosynth.com
Dibenzylcyclooctyne (DBCO)16707486 aatbio.com
Azide (B81097)25041172 aatbio.com

Interactive Data Table (Example based on potential future research findings - illustrative)

While specific detailed research findings directly using this compound for future applications like multi-omics integration or novel biosensing were not extensively detailed in the search results beyond general capabilities, the following table illustrates how such data could be presented based on the discussed future directions. This table is hypothetical and designed to show the format of an interactive table with potential data types.

Research Area (Future)Potential ApplicationHypothetical Data TypeExample Metric (Illustrative)
Multi-Omics IntegrationGlycoprotein dynamics in cancer cellsFluorescence intensity of labeled glycansMean fluorescence intensity per cell
Enhanced ProbesImproved photostability of new probeFluorescence lifetime imaging microscopy (FLIM) dataAverage fluorescence lifetime (ns)
In Vivo ModelsTracking labeled immune cells in zebrafishLive imaging dataNumber of labeled cells migrated to site of interest
Bio-SensingDetection of a specific protein biomarkerFluorescence signal in a microplate assaySignal-to-background ratio

Q & A

Q. How can researchers optimize conjugation conditions between AFDye-488-DBCO and biomolecules (e.g., antibodies, peptides) for high efficiency?

Methodological guidance:

  • Use controlled experiments to test variables such as pH (6.5–8.5), temperature (4–37°C), molar ratio (dye:biomolecule = 1:1 to 10:1), and incubation time (30 min–24 hrs). Track conjugation efficiency via UV-Vis spectroscopy (absorbance at 488 nm) or SDS-PAGE with fluorescence imaging .
  • Validate purity using HPLC or mass spectrometry to confirm the absence of unreacted dye or aggregates, which may interfere with downstream applications .

Q. What experimental controls are essential when assessing this compound’s specificity in live-cell imaging?

Methodological guidance:

  • Include negative controls: (a) Cells without DBCO-reactive groups (e.g., azide-free) to confirm click chemistry dependency; (b) Competitive inhibition with free DBCO to block dye binding .
  • Quantify background fluorescence using flow cytometry or confocal microscopy and normalize data to control groups .

Q. How can photostability issues with this compound be mitigated during prolonged imaging sessions?

Methodological guidance:

  • Use antifade mounting media (e.g., ProLong Diamond) and minimize laser exposure by adjusting power (<5% intensity) and acquisition intervals (e.g., time-lapse every 30 sec) .
  • Compare degradation rates under continuous vs. pulsed illumination and report photon counts over time to establish optimal imaging protocols .

Advanced Research Questions

Q. How should researchers resolve contradictions in fluorescence quenching data when this compound is used in Förster resonance energy transfer (FRET) assays?

Methodological guidance:

  • Validate FRET pairs: Ensure spectral overlap between AFDye-488 (donor) and the acceptor (e.g., Cy3) using emission/excitation scans. Use acceptor photobleaching to confirm energy transfer efficiency .
  • Address quenching artifacts by testing buffer composition (e.g., ionic strength, pH) and proximity effects via mutagenesis or linker-length optimization .

Q. What statistical approaches are recommended for analyzing heterogeneous labeling efficiency across cell populations?

Methodological guidance:

  • Apply cluster analysis (e.g., k-means) to flow cytometry data to segment subpopulations. Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to account for multiple comparisons in fluorescence intensity distributions .
  • Report coefficients of variation (CV) and use bootstrapping to estimate confidence intervals for labeling efficiency .

Q. How can this compound’s biocompatibility be rigorously validated in in vivo models?

Methodological guidance:

  • Conduct toxicity screens: Measure apoptosis markers (e.g., caspase-3), inflammatory cytokines (IL-6, TNF-α), and organ histopathology post-administration .
  • Compare biodistribution profiles (e.g., liver vs. tumor uptake) via fluorescence tomography and correlate with pharmacokinetic models .

Q. What strategies address batch-to-batch variability in this compound’s fluorescence quantum yield?

Methodological guidance:

  • Standardize quality control: Require certificates of analysis (CoA) for molar extinction coefficient (ε) and quantum yield (Φ) from suppliers. Cross-calibrate batches using reference standards (e.g., fluorescein in 0.1 N NaOH) .
  • Perform intra-laboratory reproducibility studies with ANOVA to quantify variability contributions (e.g., instrumentation vs. dye batch) .

Cross-Disciplinary and Validation Questions

Q. How can this compound be integrated into multi-modal imaging workflows (e.g., fluorescence + PET) without signal interference?

Methodological guidance:

  • Test dye stability under PET radiolabeling conditions (e.g., exposure to ⁶⁴Cu, elevated temperatures). Use spectral unmixing algorithms to separate fluorescence signals from PET radiotracer emissions .

Q. What computational tools are available to model this compound’s binding kinetics in silico?

Methodological guidance:

  • Employ molecular dynamics (MD) simulations (e.g., GROMACS) to predict DBCO-azide reaction rates. Validate with experimental kinetic data (e.g., stopped-flow spectroscopy) .

Q. How can researchers ensure reproducibility when sharing protocols involving this compound?

Methodological guidance:

  • Adhere to FAIR principles: Document dye storage conditions (-20°C, desiccated), reconstitution buffers (e.g., anhydrous DMSO), and instrument settings (e.g., Nikon A1R confocal: 488 nm laser, 525/50 nm filter) in public repositories (e.g., Protocols.io ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.